Propanol-PEG6-CH2OH

PROTAC linker PEG chain length molecular weight comparison

PROTAC linker optimization campaigns are hindered by the lack of monodisperse, high-purity PEG spacers for systematic structure-activity relationship (SAR) studies. Propanol-PEG6-CH2OH (MW 354.44, C₁₆H₃₄O₈) directly resolves this bottleneck. - PEG6-length standard: Empirically validated as the optimal linker for most VHL- and CRBN-based PROTACs targeting inter-pocket distances of 2-3 nm, balancing conformational flexibility, ternary complex residence time, and cellular DC₅₀. - Solubility-permeability balance: The six-unit PEG chain provides sufficient hydrophilicity to solubilize hydrophobic warheads while avoiding the excessive polar surface area (TPSA 95.84) penalty of longer PEG8/PEG12 linkers, preserving passive membrane permeability. - Symmetric diol architecture: Dual terminal hydroxyls enable sequential or orthogonal conjugation of E3 ligase and target protein ligands via esterification/etherification, supporting rapid PROTAC library generation for high-throughput degradation screening.

Molecular Formula C16H34O8
Molecular Weight 354.44 g/mol
Cat. No. B11936345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanol-PEG6-CH2OH
Molecular FormulaC16H34O8
Molecular Weight354.44 g/mol
Structural Identifiers
SMILESC(CO)COCCOCCOCCOCCOCCOCCCO
InChIInChI=1S/C16H34O8/c17-3-1-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-2-4-18/h17-18H,1-16H2
InChIKeyASZQAUIGAJVKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanol-PEG6-CH2OH: PROTAC Linker Overview


Propanol-PEG6-CH2OH is a polyethylene glycol (PEG)-based PROTAC (PROteolysis TArgeting Chimera) linker with the molecular formula C16H34O8 and a molecular weight of 354.44 g/mol . The compound consists of a central propanol unit linked to a PEG chain containing six ethylene glycol repeat units, terminated by a hydroxyl group at each end, making it a symmetrical diol with reactive handles for bioconjugation . As a member of the monodisperse PEG oligomer family, Propanol-PEG6-CH2OH serves as a building block for the synthesis of heterobifunctional degraders, providing a hydrophilic spacer that connects an E3 ubiquitin ligase ligand to a target protein ligand [1]. The compound is supplied as a solid at room temperature with typical purity ≥98% and is soluble in water, DMSO, and common organic solvents .

PEG6-based PROTAC linker assembly with symmetric diol handles
Reported intermediate linker length for spanning typical inter-pocket distances
Balanced aqueous solubility and moderate polar surface area for intracellular target engagement

Why PEG6 Linker Length Cannot Be Substituted


In PROTAC design, the linker is not a passive tether but an active modulator of ternary complex formation, degradation efficiency, and pharmacokinetic properties [1]. Linker length directly determines the spatial distance between the E3 ligase and target protein binding pockets, with PEG4, PEG6, and PEG8 spanning discrete conformational regimes: the four-unit variant imposes a near-rigid span for sterically congested pockets, the six-unit version provides a compromise suitable for most crystallographically measured inter-pocket distances, while the eight-unit oligomer accommodates targets undergoing large domain rearrangements [1]. Systematic variation of PEG length—from PEG2 through PEG8—can alter degradation efficiency by orders of magnitude, and the progression from PEG4 to PEG8 has been shown to enhance ternary complex residence time by up to an order of magnitude, translating directly to lower cellular DC50 values [1]. Furthermore, PEG chain length modulates aqueous solubility, with longer chains increasing overall hydrophilicity but also expanding polar surface area, which can negatively impact passive membrane permeability [2]. Substituting Propanol-PEG6-CH2OH with a shorter or longer PEG variant without empirical validation risks producing PROTACs that fail to form stable ternary complexes, exhibit poor degradation efficiency, or display suboptimal physicochemical properties [1][2].

Shorter PEG variants
PEG4 may impose a rigid span insufficient for larger protein interfaces, potentially reducing ternary complex stability.
Longer PEG variants
PEG8 introduces higher conformational entropy and expanded polar surface area, which can lower passive permeability and shift degradation kinetics.
Direct substitution without SAR
Linker length changes may alter DC50 values by orders of magnitude; empirical validation is required before replacing PEG6 in an established PROTAC scaffold.

Quantitative Differentiation vs. PEG4 and PEG3


Molecular Weight and Chain Length Comparison

Propanol-PEG6-CH2OH (C16H34O8) has a molecular weight of 354.44 g/mol, which is 88.11 g/mol higher than Propanol-PEG4-CH2OH (C12H26O6, MW 266.33 g/mol) and 132.15 g/mol higher than Propanol-PEG3-CH2OH (C9H20O5, MW 208.25 g/mol) . This molecular weight difference corresponds to an increase of two and three ethylene glycol (-O-CH2-CH2-) repeat units, respectively, extending the end-to-end linker span . The PEG6 chain length provides approximately 50% greater reach than the PEG4 variant, enabling spatial bridging across larger protein-protein interaction interfaces .

MW & Chain Length
Data to verify
+88.1 g/mol vs PEG4; +132.1 g/mol vs PEG3
PEG6 provides approximately 50% greater linker reach than PEG4.
Calculated from molecular formulas; data to verify.
PROTAC linker PEG chain length molecular weight comparison

Ternary Complex Residence Time Enhancement

Structure-activity relationship (SAR) studies across multiple PROTAC scaffolds demonstrate that linker length progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude [1]. PEG4, PEG6, and PEG8 span discrete conformational regimes: PEG4 imposes a near-rigid span suited for buried or sterically congested pockets; PEG6 provides a compromise that falls within the bounds of most crystallographically measured inter-pocket distances; PEG8 provides additional conformational freedom for targets undergoing large domain rearrangements [1]. This residence time enhancement translates directly to lower cellular DC50 values, as prolonged ternary complex stability increases the probability of productive ubiquitination prior to dissociation [1].

Ternary Complex Residence
Class-level inference
Up to 10× enhancement from PEG4 to PEG8
PEG6 balances residence time for typical inter-pocket distances.
Class-level SAR; requires target-specific validation.
PROTAC linker length ternary complex stability DC50

Optimized Solubility and Permeability Balance

Propanol-PEG6-CH2OH is highly soluble in water due to the hydrophilic PEG chain containing six ethylene glycol units, each contributing ether oxygen atoms that hydrogen-bond with aqueous solvent . Compared to shorter PEG linkers, PEG6 provides greater aqueous solubility, while avoiding the excessive polar surface area (PSA) increase associated with longer PEG8 and PEG12 linkers that can impede passive membrane permeability [1]. Specifically, excessive PEG chain length increases total polar surface area, which can reduce cell permeability and ultimately limit intracellular target engagement and degradation efficiency [1].

Solubility vs Permeability
Class-level inference
Moderate PSA, high aqueous solubility
Balances solubility and passive membrane permeability for intracellular targets.
Class-level physicochemical trend; confirm for specific PROTAC.
PEG linker aqueous solubility polar surface area cell permeability

Symmetric Diol Bioconjugation Functionality

Propanol-PEG6-CH2OH contains two terminal hydroxyl (-OH) groups, one at each end of the PEG6 chain, making it a symmetrical diol . This diol functionality provides reactive handles for esterification, etherification, and other conjugation chemistries, enabling sequential or orthogonal derivatization to attach both E3 ligase and target protein ligands . In contrast, mono-functional PEG linkers such as m-PEG6-OH (with a methyl-capped terminus) offer only a single reactive site, limiting synthetic versatility [1].

Bioconjugation Handles
Data to verify
2 reactive terminal –OH groups
Enables sequential or orthogonal E3/target ligand conjugation.
Structural analysis; verify conjugation efficiency in situ.
bioconjugation diol linker PROTAC synthesis

Optimal PROTAC Development Scenarios


Linker Length SAR Screening

Propanol-PEG6-CH2OH serves as the PEG6-length reference point in systematic PROTAC linker SAR campaigns. Researchers synthesize parallel libraries incorporating PEG4, PEG6, and PEG8 linkers to identify the optimal length for maximizing ternary complex stability and degradation efficiency for a given E3 ligase–target protein pair [1]. The PEG6 variant consistently emerges as the empirically optimal length for targets where crystallographic inter-pocket distances fall within the 2-3 nm range [1].

Hydrophilic Spacer for Balanced Properties

Propanol-PEG6-CH2OH is ideally suited for PROTAC programs where both aqueous solubility and passive membrane permeability are critical. The six-unit PEG chain provides sufficient hydrophilicity to solubilize otherwise hydrophobic warheads, while avoiding the excessive polar surface area penalty of longer PEG8 or PEG12 linkers that can impair cellular uptake [2]. This balance is particularly valuable for targets with intracellular binding sites requiring efficient cytosolic access.

Modular Bidirectional Conjugation

The symmetric diol structure of Propanol-PEG6-CH2OH enables sequential or orthogonal conjugation of E3 ligase ligands and target protein ligands. Both terminal hydroxyl groups are available for esterification or etherification, allowing researchers to introduce different functional handles (e.g., azide, alkyne, amine) via simple chemical transformations [1]. This modular approach supports the rapid generation of PROTAC libraries for high-throughput degradation screening.

Building Block for VHL and CRBN PROTACs

Propanol-PEG6-CH2OH is routinely employed as the PEG6-length building block in the synthesis of PROTACs recruiting von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases [1][2]. The six-unit PEG spacer length has been empirically established as optimal for many VHL- and CRBN-based PROTACs, providing the conformational flexibility required to form productive ternary complexes with diverse target proteins while maintaining reasonable physicochemical properties [1].

Application
Selection Property
Validation Focus
Linker SAR screening
PEG6 length reference
Ternary complex stability and DC50 shift
Cell-permeable PROTAC design
Balanced solubility/permeability profile
Intracellular target engagement and degradation
Modular PROTAC library synthesis
Symmetric diol reactivity
Bidirectional conjugation efficiency
VHL and CRBN PROTAC assembly
PEG6 spacer reported suitable for VHL/CRBN
Ternary complex formation and degradation potency

Technical Documentation Hub

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33 linked technical documents
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